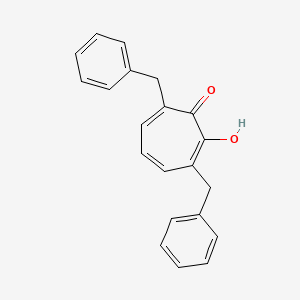
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group This compound is a derivative of tropolone, which has an additional hydroxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one can be achieved through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and benzyl chloride as the alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with anhydrous aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 3,7-Dibenzyl-2-ketocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance its binding affinity to specific receptors, modulating various biological pathways.
Comparison with Similar Compounds
Tropolone: A parent compound with a similar structure but without the benzyl groups.
Cyclohepta-2,4,6-trien-1-one: Another related compound with a simpler structure, lacking the hydroxy and benzyl groups.
Uniqueness: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one stands out due to the presence of benzyl groups, which enhance its chemical reactivity and potential applications. The combination of hydroxy, ketone, and benzyl groups provides a unique platform for exploring new chemical reactions and biological activities.
Properties
CAS No. |
52955-60-9 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3,7-dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) |
InChI Key |
ZGDWVGFIBZKRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C(=CC=C2)CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















